1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H8FNO2·HCl. It is a derivative of cyclopropane carboxylic acid, where the cyclopropane ring is substituted with a fluoropyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Fluoropyridinyl Substitution: The cyclopropane ring is then functionalized with a fluoropyridinyl group. This can be done through a nucleophilic substitution reaction where a fluoropyridine derivative reacts with the cyclopropane carboxylic acid.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt. This is typically achieved by treating the free acid with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the free acid or amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group can enhance binding affinity and selectivity towards these targets, while the cyclopropane ring can provide structural rigidity and stability. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid.
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxamide: This compound contains an amide group instead of a carboxylic acid.
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid: This is the free acid form of the compound without the hydrochloride salt.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8FNO2.ClH/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);1H |
InChI Key |
FJVBCNIOYLXPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)C(=O)O.Cl |
Origin of Product |
United States |
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